BENZO(a)PYRENE-11,12-DIONE

Description

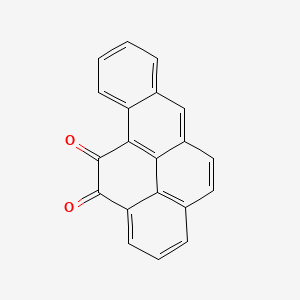

Structure

3D Structure

Properties

CAS No. |

60657-26-3 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[a]pyrene-11,12-dione |

InChI |

InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10H |

InChI Key |

QBKKGIBFTOBILK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=O)C(=O)C5=CC=C4 |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Benzo a Pyrene 11,12 Dione

Enzymatic Formation of Benzo[a]pyrene (B130552) Quinones

The enzymatic conversion of Benzo[a]pyrene (B[a]P) into its quinone derivatives is a multifaceted process primarily accomplished through two major enzyme superfamilies: Cytochrome P450 monooxygenases (CYPs) and aldo-keto reductases (AKRs). These pathways can generate reactive metabolites, including various B[a]P-diones. While several isomers exist, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, the formation of ortho-quinones like Benzo[a]pyrene-11,12-dione involves specific oxidative steps. nih.gov

Cytochrome P450-Mediated Oxidation Pathways

The Cytochrome P450 enzyme system is central to the initial oxidation of B[a]P. nih.gov These enzymes catalyze reactions that can lead to the formation of phenols, dihydrodiols, and epoxides, which are precursors to quinone structures. oup.comresearchgate.net Two primary mechanisms involving CYPs can lead to quinone generation: a pathway involving a radical cation intermediate and the direct oxidation of the parent compound to phenols which can be further oxidized to quinones.

One significant route for B[a]P activation is through a one-electron oxidation process, mediated by peroxidases or Cytochrome P450, to form a B[a]P radical cation. nih.govnih.govresearchgate.netresearchgate.net This highly reactive intermediate can then react with cellular nucleophiles. While this pathway is heavily studied for its role in forming DNA adducts, the radical cation is also a precursor in the formation of quinones. nih.gov This mechanism involves the enzymatic abstraction of an electron from the B[a]P molecule, creating a species that can be subsequently oxidized to form stable quinone products. nih.govresearchgate.net

The CYP1 family of enzymes, particularly CYP1A1 and CYP1B1, are the principal catalysts in the metabolism of B[a]P. nih.govoup.com These isoforms exhibit a high capacity for B[a]P oxidation and are inducible by polycyclic aromatic hydrocarbons (PAHs) themselves. oup.comnih.gov Both CYP1A1 and CYP1B1 can oxidize B[a]P to a range of metabolites, including phenols, quinones, and the dihydrodiol precursors of ortho-quinones. oup.comnih.gov

Studies using recombinant human CYP enzymes have demonstrated that CYP1A1 and CYP1B1 are the most effective isoforms in catalyzing the oxidation of B[a]P to various products, including phenols like 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene, and dihydrodiols such as B[a]P-7,8-dihydrodiol. nih.gov These phenols can be further oxidized to form quinones. oup.com Research has shown that both CYP1A1 and CYP1B1 are capable of generating B[a]P-quinones, although their relative contributions and the specific isomer profiles can vary. oup.comoup.com CYP1A1, in particular, is considered a key enzyme for both the bioactivation and detoxification of B[a]P. nih.govstami.no

| Enzyme | Metabolite | Formation Rate (pmol/min/pmol CYP) |

| CYP1A1.1 (Wild-type) | Total Quinones | 0.92 |

| Total Phenols | 1.87 | |

| Total Diols | 0.51 | |

| CYP1A1.2 (I462V variant) | Total Quinones | 0.42 |

| Total Phenols | 0.85 | |

| Total Diols | 0.28 | |

| CYP1A1.4 (T461N variant) | Total Quinones | 0.72 |

| Total Phenols | 1.11 | |

| Total Diols | 0.50 |

This table presents the rates of Benzo[a]pyrene metabolite formation by different human CYP1A1 allelic variants in the absence of epoxide hydrolase. Data sourced from a study on the differential metabolism of Benzo[a]pyrene by these variants. oup.com

Aldo-Keto Reductase (AKR) Pathways in Quinone Generation

The aldo-keto reductase (AKR) superfamily includes enzymes that play a crucial role in the formation of B[a]P ortho-quinones from B[a]P-trans-dihydrodiols. nih.govnih.gov This pathway represents a key activation step, as the resulting o-quinones are highly reactive and redox-active molecules. tandfonline.comtandfonline.com

The AKR-mediated pathway involves the oxidation of B[a]P-trans-dihydrodiols, which are initially formed by the action of CYP enzymes followed by hydrolysis via epoxide hydrolase. nih.gov AKRs catalyze the conversion of these dihydrodiols into catechols. nih.gov These catechol intermediates are unstable and readily auto-oxidize to form the corresponding ortho-quinones, a process that can also generate reactive oxygen species. researchgate.netnih.gov This enzymatic oxidation of dihydrodiols is a critical route for the formation of isomers such as Benzo[a]pyrene-7,8-dione and, by extension, other o-quinones where a precursor dihydrodiol is formed. nih.govtandfonline.com

Dihydrodiol dehydrogenases (DD), which are members of the AKR superfamily, are specifically implicated in the oxidation of PAH trans-dihydrodiols. nih.govnih.gov These enzymes exhibit substrate preference for non-K-region trans-dihydrodiols. nih.gov The enzymatic reaction produces a transient catechol that is subsequently oxidized to an o-quinone. nih.gov

The formation of Benzo[a]pyrene-7,8-dione from its precursor, (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol), is a well-documented example of this pathway. nih.govnih.gov Studies have shown that cells engineered to express high levels of dihydrodiol dehydrogenase (specifically AKR1C9) efficiently convert B[a]P-7,8-diol into Benzo[a]pyrene-7,8-dione. nih.gov Given that the 11,12-position of B[a]P is a non-K-region, it is mechanistically plausible that Benzo[a]pyrene-11,12-dione is formed via the same enzymatic process, originating from the corresponding Benzo[a]pyrene-11,12-dihydrodiol precursor.

Peroxidase-Mediated Pathways (e.g., HRP, PHS)

Investigations into the enzymatic oxidation of Benzo[a]pyrene by peroxidases, such as Horseradish Peroxidase (HRP), Prostaglandin H Synthase (PHS), and lactoperoxidase, have shown that these reactions yield a mixture of quinones. nih.govingentaconnect.com The consistently identified products are Benzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione, and Benzo[a]pyrene-6,12-dione. nih.gov The mechanism involves a one-electron oxidation of the parent B[a]P to form a radical cation, which is then converted to the diones. nih.gov Across numerous studies detailing this process, the formation of Benzo[a]pyrene-11,12-dione is not reported as a metabolite.

Non-Enzymatic and Environmental Formation Mechanisms

Oxidative Degradation of Benzo[a]pyrene in Atmospheric Conditions

The atmospheric transformation of Benzo[a]pyrene, a process driven by oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrogen dioxide (NO₂), leads to its degradation. nih.gov These reactions, occurring on the surface of particulate matter, primarily result in the formation of B[a]P-diones. Similar to enzymatic pathways, the major products identified in atmospheric samples and simulation studies are Benzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione, and Benzo[a]pyrene-6,12-dione. Current literature does not support the atmospheric formation of the 11,12-dione isomer.

Photooxidative Pathways Involving Singlet Oxygen

The photooxidation of Benzo[a]pyrene, often involving reactive oxygen species like singlet oxygen (¹O₂), is another significant environmental degradation pathway. cdnsciencepub.comacs.org Experimental studies on the direct photooxidation of B[a]P have characterized the resulting products. These studies have confirmed the production of the 1,6-, 3,6-, and 6,12-dione isomers. cdnsciencepub.com One detailed analysis attempting to identify minor products explicitly stated that the spectral data obtained were not compatible with the structure of an 11,12-Benzo[a]pyrene dione (B5365651) , providing direct evidence against its formation through this mechanism. cdnsciencepub.com

Interaction with Environmental Matrices (e.g., Clay Minerals)

While clay minerals are known to interact with polycyclic aromatic hydrocarbons and can influence their environmental fate, there is no scientific evidence to suggest that these interactions catalyze the specific oxidation of Benzo[a]pyrene to form Benzo[a]pyrene-11,12-dione.

It is important to note that a different, more potent polycyclic aromatic hydrocarbon, Dibenzo[a,l]pyrene (B127179) , is known to be metabolized at its 11,12-position to form Dibenzo[a,l]pyrene-trans-11,12-diol. nih.govnih.gov This compound is a dihydrodiol, not a dione, and is derived from a different parent molecule than Benzo[a]pyrene.

Mechanistic Research into Benzo a Pyrene 11,12 Dione Biological Activity

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Benzo[a]pyrene-11,12-dione, a metabolite of the ubiquitous environmental pollutant benzo[a]pyrene (B130552), is a key player in the induction of cellular oxidative stress. Its chemical structure facilitates a process known as redox cycling, a futile cycle of reduction and auto-oxidation that generates harmful reactive oxygen species. This process is central to its toxicological profile.

Formation of Superoxide (B77818) Radicals and Hydroxyl Radicals

The redox cycling of benzo[a]pyrene-diones, including the 11,12-isomer, is a significant source of superoxide radicals (O₂⁻) and subsequently, hydroxyl radicals (•OH). This process begins with the one-electron reduction of the dione (B5365651) to a semiquinone radical by cellular reductases, utilizing cofactors such as NAD(P)H. This semiquinone radical can then readily transfer an electron to molecular oxygen (O₂), regenerating the parent dione and forming a superoxide radical nih.gov.

This newly formed superoxide radical can undergo further reactions to produce other ROS. For instance, it can be dismutated to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron or copper, H₂O₂ can participate in the Fenton reaction to generate the highly reactive hydroxyl radical, a potent oxidizing agent capable of damaging a wide array of cellular macromolecules nih.gov.

Role of NAD(P)H Quinone Dehydrogenase 1 (NQO1) in Redox Cycling

NAD(P)H quinone dehydrogenase 1 (NQO1), a cytosolic flavoprotein, plays a crucial, albeit complex, role in the metabolism of quinones, including benzo[a]pyrene-diones. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification pathway as it bypasses the formation of the reactive semiquinone radical intermediate mdpi.com.

However, the hydroquinone (B1673460) product can be unstable and may auto-oxidize back to the quinone, thereby still contributing to the generation of ROS. In the context of benzo[a]pyrene-diones, NQO1-mediated reduction can lead to the formation of hydroquinone equivalents which can then undergo auto-oxidation, perpetuating the redox cycle and the production of ROS mdpi.com. The specific efficiency of NQO1 in detoxifying or activating Benzo[a]pyrene-11,12-dione through this mechanism is an area of ongoing research.

Contribution to Oxidative Stress Pathways

The continuous generation of ROS through the redox cycling of Benzo[a]pyrene-11,12-dione significantly contributes to the state of oxidative stress within a cell. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.

This sustained oxidative environment can trigger a cascade of cellular responses. Key signaling pathways, such as the Keap1-Nrf2 pathway, are often activated in response to oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. However, chronic activation of these pathways can also have deleterious effects. Furthermore, the overwhelming production of ROS can lead to the oxidation of lipids (lipid peroxidation), proteins, and DNA, impairing their normal functions and contributing to cellular dysfunction and toxicity.

DNA Interactions and Adduct Formation

Beyond its role in generating oxidative stress, Benzo[a]pyrene-11,12-dione and its metabolites can directly interact with DNA, forming covalent adducts that can have significant genotoxic consequences.

Covalent DNA Adduction Mechanisms

While the diol epoxide pathway is the most well-characterized mechanism for benzo[a]pyrene-induced DNA adduction, its quinone metabolites also contribute to DNA damage. The electrophilic nature of benzo[a]pyrene-diones allows them to react with nucleophilic sites on DNA bases.

For instance, research on the closely related dibenzo[a,l]pyrene (B127179), which is activated to a fjord-region 11,12-diol-13,14-epoxide, has shown the formation of stable adducts with DNA nih.gov. While the specific mechanisms for Benzo[a]pyrene-11,12-dione are not as extensively detailed, it is plausible that it can form covalent bonds with DNA bases, particularly with the exocyclic amino groups of guanine (B1146940) and adenine (B156593) nih.gov. The formation of these adducts can distort the DNA helix, interfering with normal cellular processes like replication and transcription.

Formation of Stable DNA Adducts

The covalent binding of Benzo[a]pyrene-11,12-dione or its derivatives to DNA results in the formation of stable DNA adducts. These adducts are persistent modifications to the DNA structure that, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication.

Studies on similar polycyclic aromatic hydrocarbon quinones have identified various types of stable adducts. For example, research on dibenzo[a,l]pyrene has identified stable guanine and adenine adducts nih.gov. It is important to note that some of these adducts can be particularly resistant to cellular repair mechanisms, increasing their mutagenic potential nih.gov. The specific types and stability of DNA adducts formed by Benzo[a]pyrene-11,12-dione are critical determinants of its carcinogenic potential and are an active area of investigation.

Depurinating DNA Adduct Formation

Currently, there is a notable lack of specific research data directly implicating benzo[a]pyrene-11,12-dione in the formation of depurinating DNA adducts. While other benzo[a]pyrene metabolites are known to form covalent adducts with DNA bases, leading to genomic instability, the capacity of the 11,12-dione isomer to induce such lesions remains an area requiring further investigation. The chemical structure of benzo[a]pyrene-11,12-dione suggests potential reactivity towards DNA, but empirical evidence to confirm the formation of depurinating adducts is not available in the current body of scientific literature.

Induction of Oxidative DNA Lesions (e.g., 8-oxo-2'-deoxyguanosine)

The potential for benzo[a]pyrene-11,12-dione to induce oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), is an area of active scientific inquiry. The quinone structure of this compound suggests that it could participate in redox cycling, a process that can generate reactive oxygen species (ROS). These ROS, in turn, can lead to oxidative damage to cellular components, including DNA. However, direct experimental evidence and detailed mechanistic studies specifically for benzo[a]pyrene-11,12-dione are limited. While research on other B[a]P quinones has demonstrated their ability to induce oxidative stress, specific data quantifying the formation of 8-oxo-dG as a direct result of exposure to the 11,12-dione isomer is not yet well-established.

DNA Strand Scission and Related Damage

The ability of benzo[a]pyrene-11,12-dione to cause DNA strand scission and other related forms of DNA damage is not well-documented in peer-reviewed literature. The generation of ROS through potential redox cycling of the dione structure could theoretically contribute to the induction of single- and double-strand breaks in DNA. However, dedicated studies to characterize and quantify such damage specifically attributable to benzo[a]pyrene-11,12-dione are scarce. Further research is necessary to elucidate the precise mechanisms and extent to which this compound may contribute to DNA strand breaks.

Molecular and Cellular Effects in Research Models

Modulation of Gene Expression Profiles

The impact of benzo[a]pyrene-11,12-dione on global gene expression profiles in various research models is an emerging area of toxicological research. While comprehensive transcriptomic analyses for this specific isomer are not widely available, some studies have begun to explore the effects of B[a]P diones on cellular signaling pathways.

The interaction of benzo[a]pyrene-11,12-dione with the Aryl Hydrocarbon Receptor (AhR) pathway is not as clearly defined as that of the parent compound, B[a]P. The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many polycyclic aromatic hydrocarbons. While B[a]P is a potent AhR agonist, the affinity and agonistic or antagonistic potential of its 11,12-dione metabolite for the AhR have not been extensively characterized. Understanding this interaction is critical, as AhR activation is a key initial step in the metabolic activation and subsequent toxicity of many xenobiotics.

The induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1, is a hallmark of AhR activation by compounds like B[a]P. However, research specifically detailing the induction of CYP1A1 by benzo[a]pyrene-11,12-dione is limited. One study investigating various B[a]P metabolites found that dione metabolites, including a closely related isomer, were ineffective at inducing estrogen receptor-mediated gene expression. This suggests that the gene regulatory effects of B[a]P diones may be distinct from other B[a]P metabolites. Further investigation is required to determine if benzo[a]pyrene-11,12-dione can independently induce CYP1A1 expression or if its effects are mediated through other cellular pathways.

Table 1: Summary of Research Findings on Benzo[a]pyrene-11,12-dione

| Biological Activity | Research Findings |

|---|---|

| Depurinating DNA Adduct Formation | No specific data available. |

| Induction of Oxidative DNA Lesions | Potential for ROS generation due to quinone structure, but direct evidence for 8-oxo-dG formation is limited. |

| DNA Strand Scission | Theoretical potential via ROS, but specific studies are lacking. |

| AhR Pathway Activation | Interaction with AhR is not well-characterized. |

| CYP1A1 Induction | Limited evidence; related diones showed minimal effects on other gene expression pathways. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzo[a]pyrene-11,12-dione |

| Benzo[a]pyrene |

| 8-oxo-2'-deoxyguanosine |

Effects on Cell Proliferation and Viability in Research Models

There is no specific information available in the scientific literature detailing the effects of Benzo[a]pyrene-11,12-dione on cell proliferation and viability in research models. While studies on the parent compound, Benzo[a]pyrene, and other related diones show modulation of cell growth, these findings cannot be directly and accurately attributed to the 11,12-dione isomer without specific experimental evidence.

Induction of Apoptotic Pathways in Specific Cell Lines

Detailed research on the induction of apoptotic pathways specifically by Benzo[a]pyrene-11,12-dione in any cell line is not available. The general mechanism for BaP-related quinones involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis. However, no studies have been found that confirm or characterize this process for Benzo[a]pyrene-11,12-dione.

Enzyme Activity Modulation beyond Metabolic Conversion

Information regarding the modulation of enzyme activity by Benzo[a]pyrene-11,12-dione, beyond the enzymes responsible for its formation, is not documented in the available literature. Research has focused on the enzymatic production of BaP-quinones via cytochrome P450 and other enzymes, but the subsequent effects of the 11,12-dione isomer on other enzymatic systems have not been reported.

Structure-Activity Relationships within Benzo[a]pyrene Quinones

While structure-activity relationships for other Benzo[a]pyrene quinones have been investigated, establishing their potential for redox cycling and ROS generation based on the position of the carbonyl groups, a specific analysis for Benzo[a]pyrene-11,12-dione is not available. Without experimental data on its biological effects, no definitive structure-activity relationship can be described for this specific compound.

Due to the absence of specific research findings for Benzo[a]pyrene-11,12-dione in the scientific literature, data tables and detailed research findings for the requested sections cannot be provided.

Computational and Theoretical Research on Benzo a Pyrene 11,12 Dione

Density Functional Theory (DFT) Studies on Degradation Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In environmental and toxicological science, DFT is frequently employed to elucidate the reaction pathways and energetics of chemical degradation. Such studies can predict the most likely points of attack by radicals (like hydroxyl radicals) or other oxidants, calculate the energy barriers for different reaction steps, and identify stable degradation products.

Despite the utility of this approach, specific DFT studies detailing the degradation mechanisms of Benzo[a]pyrene-11,12-dione are not readily found in peer-reviewed literature. Research in this area has concentrated more on the parent compound, Benzo[a]pyrene (B130552), and its transformation into various quinones, rather than the subsequent degradation of a specific dione (B5365651) isomer like the 11,12-dione.

First-Principles Calculations for DNA Adduct Interactions

First-principles calculations, which are based on quantum mechanics without reliance on empirical models, are used to study the interactions between molecules. In toxicology, these calculations are critical for understanding how carcinogens or their metabolites form covalent bonds (adducts) with DNA. By modeling the interaction energies, geometries, and electronic properties of these adducts, scientists can gain insight into the mechanisms of chemical carcinogenesis.

A review of scientific literature indicates a lack of specific first-principles calculations for DNA adducts formed by Benzo[a]pyrene-11,12-dione. Computational efforts in the context of Benzo[a]pyrene-DNA interactions have overwhelmingly focused on other metabolites, particularly the highly carcinogenic anti-7,8-dihydrodiol-9,10-epoxide (BPDE) and the redox-active Benzo[a]pyrene-7,8-dione. These studies have provided valuable insights into why certain isomers are more potent carcinogens, but similar detailed computational analyses for the 11,12-dione isomer are not available.

Molecular Modeling of Photoreactivity and Singlet Oxygen Generation

Molecular modeling techniques, including Time-Dependent Density Functional Theory (TD-DFT), are used to predict how molecules absorb light and what photochemical reactions they might undergo. Many polycyclic aromatic hydrocarbons (PAHs) and their derivatives are photoreactive, meaning they can be activated by sunlight to produce reactive oxygen species (ROS), such as singlet oxygen. Singlet oxygen is a highly reactive form of oxygen that can damage biological molecules, including lipids, proteins, and DNA.

Computational studies specifically modeling the photoreactivity and capacity for singlet oxygen generation of Benzo[a]pyrene-11,12-dione have not been a significant focus of published research. While the parent compound, Benzo[a]pyrene, is known to be photoreactive and can generate singlet oxygen, detailed computational predictions of quantum yields or reaction pathways for the 11,12-dione derivative are not present in the current body of scientific literature.

Integration of Computational Data into Predictive Toxicological Models (e.g., PBPK Models)

Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are used to predict the internal concentration of a substance and its metabolites in various organs over time. Integrating computational data, such as rates of metabolism or binding affinities, can enhance the predictive power of these models for risk assessment.

There is no documented evidence of the specific integration of computational data for Benzo[a]pyrene-11,12-dione into PBPK or other predictive toxicological models. PBPK models developed for Benzo[a]pyrene focus on the parent compound and its major, well-established metabolic pathways leading to key toxic metabolites. The formation and subsequent fate of less-studied metabolites like Benzo[a]pyrene-11,12-dione are not typically included as distinct compartments or pathways in these models due to a lack of sufficient empirical and computational data.

Advanced Analytical Methodologies for Benzo a Pyrene 11,12 Dione Research

Chromatographic Techniques for Metabolite and Adduct Analysis

Chromatographic methods are fundamental in the separation and analysis of Benzo[a]pyrene-11,12-dione and its derivatives. These techniques allow for the isolation of specific compounds from intricate biological and environmental samples, enabling their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Benzo[a]pyrene (B130552) (BaP) metabolites, including diones. Since BaP-diones are non-fluorescent, direct detection at low concentrations can be challenging. To overcome this limitation, a novel HPLC method has been developed that incorporates a post-column zinc reducer. This reducer converts the BaP-diones into their highly fluorescent hydroquinone (B1673460) counterparts, which can then be sensitively measured by a fluorescence detector. This approach enhances the detection sensitivity by more than two orders of magnitude compared to traditional ultraviolet (UV) detection.

Another advanced detection method coupled with HPLC is electrochemical detection, which has been successfully employed for the analysis of BaP-related DNA damage. Furthermore, HPLC with fluorescence detection has been widely used for the quantification of BaP and its metabolites in various samples, including tobacco and municipal drinking water. The combination of HPLC with fluorescence excitation-emission matrices has also been utilized for the unambiguous determination of BaP in complex mixtures.

| Analyte | Detection Method | Limit of Detection (LOD) | Linear Dynamic Range | Reference |

|---|---|---|---|---|

| BaP-diones (1,6-, 3,6-, 6,12-) | HPLC with post-column zinc reduction and fluorescence detection | <1.0 nM | 1.0-220 nM | |

| Benzo[a]pyrene | HPLC-Fluorescence Detection (FLD) | 10.66 - 12.46 µg/L | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the degradation products of polycyclic aromatic hydrocarbons (PAHs) like pyrene. While direct analysis of BaP-diones by GC-MS can be challenging due to their low volatility, this technique is well-suited for the analysis of their degradation products. For instance, GC-MS has been used to identify metabolites formed during the biodegradation of pyrene by various microorganisms.

The analysis of BaP and its metabolites often requires a derivatization step to increase their volatility for GC-MS analysis. GC-MS/MS methods have been developed for the sensitive quantification of BaP metabolites, such as benzo[a]pyrene tetrol, in biological samples like urine. These methods offer high sensitivity and specificity, with limits of quantification in the picogram per liter range.

| Parent Compound | Identified Degradation Products/Metabolites | Analytical Method | Reference |

|---|---|---|---|

| Pyrene | 4,5-dihydroxy pyrene, phenanthrene-4,5-dicarboxylate, phthalic acid, pyrene-4,5-dihydrodiol | GC-MS | |

| Benzo[a]pyrene | Benzo[a]pyrene tetrol | GC-NICI-MS/MS |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of BaP metabolites, including quinones. This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. LC-MS/MS has been successfully applied to the analysis of BaP-diones in air particulate matter, with detection limits in the low picogram range.

The use of atmospheric pressure chemical ionization (APCI) in LC-MS has been shown to be a sensitive tool for the determination of BaP derivatives. Furthermore, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry provides a rapid and sensitive method for the simultaneous determination of BaP and its various metabolites. LC-MS/MS is also the method of choice for quantifying DNA adducts of BaP metabolites, providing crucial information on the genotoxic potential of these compounds.

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| BaP-diones | Air Particulate Matter | APCI/LC-MS | Low picogram range | |

| BaP and metabolites | Biological Samples | UPLC-MS | <0.01 ng/μL | |

| dG-BPDE DNA adduct | Human Lung DNA | HPLC-ES-MS/MS | 0.3 adducts/10^8 nucleotides |

Spectroscopic Approaches for Characterization and Mechanism Elucidation

Spectroscopic techniques are invaluable for characterizing the structure of Benzo[a]pyrene-11,12-dione and elucidating the mechanisms of its reactions, particularly those involving the formation of free radicals and photochemical processes.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the direct detection of molecules with unpaired electrons, such as free radicals. EPR spectroscopy has been instrumental in studying free radicals derived from benzo[a]pyrene and its derivatives. The formation of semiquinone radicals from the reduction of quinones or the oxidation of hydroquinones can be monitored using EPR.

Although biologically relevant free radicals often have very short lifetimes, EPR spin trapping techniques can be employed. In this method, a "spin trap" molecule reacts with the unstable radical to form a more stable radical adduct that can be detected by EPR. This approach has been used to probe the formation of superoxide (B77818) radicals generated from the electron transfer of semiquinones to oxygen. EPR has also been utilized to assess the ability of BaP to photogenerate superoxide anions.

UV-Visible spectroscopy is a fundamental tool in photochemical research to study the electronic transitions in molecules like Benzo[a]pyrene-11,12-dione. The absorption of UV or visible light can lead to the photochemical degradation of BaP and the formation of various oxidation products, including diones.

The interaction of BaP with light and its subsequent phototoxic effects have been investigated using UV-Visible spectroscopy. The fluorescence emission spectrum of BaP can also be used to study its interactions with other molecules and its environment. For example, changes in the fluorescence spectrum of BaP upon the addition of host molecules can indicate the formation of inclusion complexes.

Despite a comprehensive search for scientific literature, there is a significant lack of specific research data available for the chemical compound "Benzo[a]pyrene-11,12-dione" within the precise scope of the requested article outline. The vast majority of existing research focuses on the parent compound, Benzo[a]pyrene (B[a]P), and its other well-characterized metabolites, such as diol epoxides.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on Benzo[a]pyrene-11,12-dione. The specific information required for the sections on in vitro cell culture systems (including HT-29, HepG2, A549, and VSMC cell lines), the specificity of cellular responses across different organ-derived cells, and the application of isotope-labeled analogues for this particular dione (B5365651) is not sufficiently present in the available scientific literature.

Any attempt to construct the requested article would necessitate extrapolation from data on Benzo[a]pyrene and its other metabolites, which would violate the explicit instructions to focus solely on Benzo[a]pyrene-11,12-dione. Therefore, to maintain scientific accuracy and adhere strictly to the user's constraints, the article cannot be generated at this time. Further research specifically investigating the biological activities and analytical methodologies for Benzo[a]pyrene-11,12-dione is needed to address the topics outlined.

Toxicological Implications and Environmental Significance in Research Models

Contributions to Genotoxicity in Cellular Systems

Direct experimental studies detailing the genotoxicity of Benzo(a)pyrene-11,12-dione are limited. However, research on the broader class of B[a]P diones provides insight into potential mechanisms. B[a]P diones, such as the 1,6-, 3,6-, and 6,12-isomers, are known to be generated through both photochemical and enzymatic oxidation processes nih.gov. These diones can induce the formation of reactive oxygen species (ROS) in cellular systems nih.govnih.gov. An imbalance between ROS production and elimination leads to oxidative stress, a state that can cause damage to cellular macromolecules, including DNA nih.gov.

Role in Carcinogenic Mechanisms in Experimental Models

Research involving the microbial metabolism of B[a]P has identified Benzo[a]pyrene (B130552) 11,12-epoxide as a precursor to Benzo[a]pyrene trans-11,12-dihydrodiol nih.gov. Crucially, studies in C3H/Cumf mice have shown that this trans-11,12-dihydrodiol metabolite is not tumorigenic nih.gov. This finding suggests that the metabolic pathway proceeding through the 11,12-position is likely a detoxification route rather than an activation pathway leading to carcinogenic species. This contrasts sharply with the 7,8-dihydrodiol, which is a well-known precursor to the ultimate carcinogen, Benzo(a)pyrene-7,8-diol-9,10-epoxide nih.gov.

Environmental Persistence and Transformation in Research Contexts

Benzo(a)pyrene is a persistent environmental pollutant found in air, water, and soil as a result of incomplete combustion of organic materials dss.go.thepa.gov. Its transformation in the environment is a critical factor determining its fate and toxicity. Research has identified specific biological and abiotic pathways that can modify the B[a]P molecule at the 11,12-position.

In research contexts, microbial degradation is a key area of study for the remediation of B[a]P. The bacterium Mycobacterium vanbaalenii PYR-1 has been shown to oxidize B[a]P at multiple sites, including the C-11,12 position nih.govresearchgate.net. This metabolic process involves both dioxygenase and monooxygenase enzymes and results in the formation of precursor compounds such as Benzo[a]pyrene cis- and trans-11,12-dihydrodiols nih.govresearchgate.netmdpi.com. Similarly, the freshwater green alga Selenastrum capricornutum utilizes a dioxygenase enzyme pathway to metabolize B[a]P, producing cis-11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, among other dihydrodiols nih.gov. These microbial transformations represent significant pathways for the environmental alteration of B[a]P.

In the atmosphere, particle-bound B[a]P undergoes oxidative degradation driven by factors like solar irradiation and reactions with ozone or hydroxyl radicals dss.go.thnih.gov. This atmospheric processing leads to the formation of various oxygenated derivatives, including B[a]P-diones dss.go.thnih.gov. While studies have specifically identified B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione in air particulate matter, the formation of B[a]P-11,12-dione in this context is less defined but plausible as part of the complex mixture of oxidation products nih.govdss.go.thacs.org.

| Organism/Process | Enzyme System | Metabolite(s) Formed | Reference |

|---|---|---|---|

| Mycobacterium vanbaalenii PYR-1 | Dioxygenases and Monooxygenases | Benzo[a]pyrene trans-11,12-dihydrodiol, Benzo[a]pyrene cis-11,12-dihydrodiol | nih.govresearchgate.net |

| Selenastrum capricornutum (Green Alga) | Dioxygenase | cis-11,12-dihydro-11,12-dihydroxybenzo(a)pyrene | nih.gov |

Impact on Biological Systems in Pre-Clinical Studies (General Mechanisms)

Pre-clinical studies focusing specifically on this compound are scarce. However, research on the effects of B[a]P and its dione (B5365651) metabolites as a group provides a basis for understanding its potential biological impacts. The overarching mechanism of toxicity for many B[a]P metabolites involves the induction of oxidative stress and inflammation nih.gov.

In pre-clinical cellular models, exposure to a mixture of B[a]P-diones (1,6-, 3,6-, and 6,12-) was found to cause a concentration-dependent reduction in the proliferation of human pulmonary epithelial cells nih.gov. This anti-proliferative effect was associated with the generation of ROS, as the effect could be partially reversed by co-incubation with the antioxidants N-acetyl-L-cysteine and ascorbate (B8700270) nih.gov. This suggests that if this compound is formed biologically, it could contribute to cellular dysfunction through oxidative mechanisms. The parent compound, B[a]P, is known to exert a wide range of effects in pre-clinical studies, including impacts on cardiovascular and nervous systems, often linked to oxidative stress, inflammation, and the activation of the aryl hydrocarbon receptor (AhR) signaling pathway nih.govnih.govresearchgate.net.

| Compound Class | Cell Model | Observed Effect | Implied Mechanism | Reference |

|---|---|---|---|---|

| B[a]P Diones (1,6-, 3,6-, 6,12-) | Human Pulmonary Epithelial Cells | Decreased cell proliferation | Induction of Reactive Oxygen Species (ROS) | nih.gov |

Q & A

Q. What experimental models are suitable for studying the luminescence properties of BaP-11,12-dione-derived DNA adducts?

Benzo[e]pyrene (B[e]P) is a validated model compound for studying the solid-matrix luminescence properties of dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE) adducts due to its identical aromatic ring system. Researchers can use fluorescence spectroscopy or synchronous fluorescence techniques to compare luminescence profiles between B[e]P and BaP-11,12-dione adducts under controlled pH and temperature conditions .

Q. How can researchers safely handle BaP-11,12-dione in laboratory settings?

BaP-11,12-dione is a mutagenic and carcinogenic compound. Strict safety protocols include:

- Using fume hoods and personal protective equipment (PPE) during synthesis or handling.

- Validating decontamination procedures for equipment (e.g., acetonitrile-water mobile phase for HPLC analysis).

- Storing stock solutions in dark, cold conditions (4°C) and discarding after six months to prevent degradation .

Q. What analytical methods are recommended for detecting BaP-11,12-dione in environmental samples?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. For air particulate matter, combine immunoaffinity chromatography with second-derivative synchronous fluorescence spectroscopy to improve specificity. Calibration curves using standard solutions (0.004–0.2 µg/mL) ensure quantitative accuracy .

Advanced Research Questions

Q. How do structural variations in PAH diol epoxides influence DNA adduct formation and mutagenicity?

Comparative studies using dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE) and BaP-11,12-dione reveal that stereochemistry (e.g., trans- vs. cis- dihydrodiol configurations) affects adduct stability. Employ in vitro assays (e.g., Ames test) with mouse fibroblasts to quantify mutation induction and repair kinetics. Use LC-MS/MS to map adduct distribution at nucleophilic sites (e.g., guanine N7) .

Q. What statistical approaches are optimal for estimating confidence intervals in low-sample BaP-11,12-dione environmental datasets?

For small sample sizes (n < 10), non-parametric Chebyshev UCL (90% or 97.5%) is recommended to account for skewed distributions. Normal-distribution-based methods (e.g., Student’s t-UCL) are suitable for normally distributed data. Validate using bootstrapping (e.g., Hall’s Bootstrap) to minimize bias in mean and variance estimates .

Q. How do microbial degradation pathways differ between aerobic and anaerobic conditions for BaP-11,12-dione?

Aerobic bacteria like Mycobacterium sp. PYR-1 metabolize BaP-11,12-dione into epoxides (e.g., benzo[a]pyrene-11,12-epoxide) via cytochrome P450-mediated oxidation. Anaerobic pathways (e.g., in Geobacter metallireducens) involve reductive dehydroxylation. Use isotopic labeling (e.g., C-BaP) and metabolite profiling (GC-MS) to trace degradation intermediates .

Q. What mechanisms explain species-specific differences in BaP-11,12-dione carcinogenicity?

Rodent models show higher tumorigenic sensitivity due to efficient metabolic activation of BaP-11,12-dione into DNA-reactive diol epoxides. Use physiologically based pharmacokinetic (PBPK) models to compare metabolic rates (e.g., CYP1A1/1B1 activity) and adduct repair efficiency (e.g., nucleotide excision repair) across species. Cross-validate with in vitro human cell line data .

Methodological Guidance

Q. How to resolve contradictions in mutagenicity data for BaP-11,12-dione across studies?

- Experimental design : Standardize cell lines (e.g., Chinese hamster V79 vs. human fibroblasts) and exposure durations.

- Data normalization : Control for cofactors (e.g., chromium’s oxidative stress modulation) using factorial ANOVA.

- Adduct quantification : Validate with P-postlabeling or mass spectrometry to reduce false positives .

What frameworks ensure rigorous formulation of research questions for PAH studies?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.